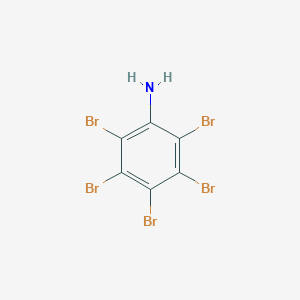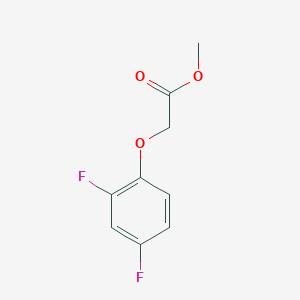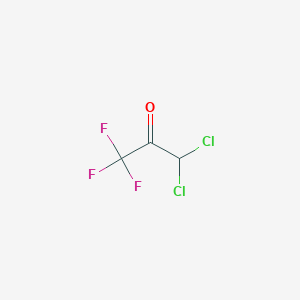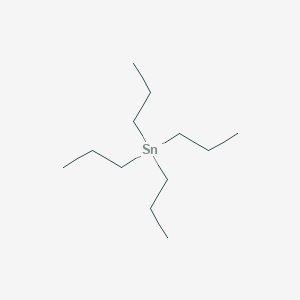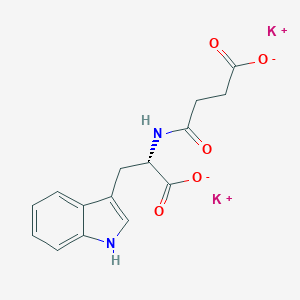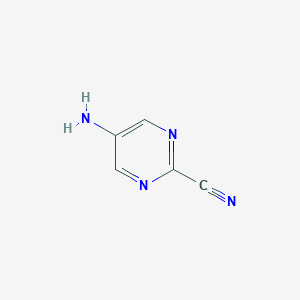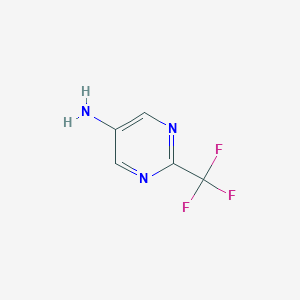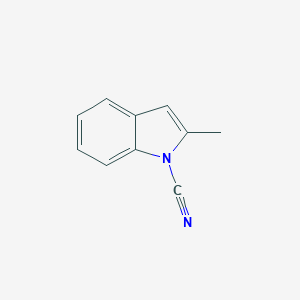
2-Methyl-1H-indole-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1H-indole-1-carbonitrile is a chemical compound that belongs to the indole family. It is a heterocyclic compound that contains a nitrogen atom in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Methyl-1H-indole-1-carbonitrile is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that it acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
2-Methyl-1H-indole-1-carbonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methyl-1H-indole-1-carbonitrile in lab experiments is its high yield and purity. It is also relatively easy to synthesize. Another advantage is its potential applications in various fields of scientific research. However, one of the limitations is its potential toxicity. It has been found to be toxic to some cells at high concentrations. Therefore, caution should be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are many future directions for the study of 2-Methyl-1H-indole-1-carbonitrile. One direction is to further investigate its anti-inflammatory and anti-cancer properties. Another direction is to explore its potential use as a fluorescent probe in biological imaging. It would also be interesting to study its potential applications in other fields such as materials science and organic synthesis. Additionally, further studies are needed to determine its toxicity and safety profile in humans.
Conclusion
In conclusion, 2-Methyl-1H-indole-1-carbonitrile is a promising compound that has potential applications in various fields of scientific research. Its synthesis method is relatively easy, and it has been found to have anti-inflammatory and anti-cancer properties. However, caution should be taken when using this compound in lab experiments due to its potential toxicity. There are many future directions for the study of 2-Methyl-1H-indole-1-carbonitrile, and further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
The synthesis of 2-Methyl-1H-indole-1-carbonitrile can be achieved through various methods. One of the most commonly used methods is the reaction of 2-methylindole with cyanogen bromide in the presence of a base. This method yields 2-Methyl-1H-indole-1-carbonitrile with a high yield and purity. Another method involves the reaction of 2-methylindole with potassium cyanide in the presence of a catalyst. This method also yields 2-Methyl-1H-indole-1-carbonitrile with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1H-indole-1-carbonitrile has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a fluorescent probe in biological imaging. 2-Methyl-1H-indole-1-carbonitrile has been used to label proteins and DNA in live cells for imaging purposes.
Eigenschaften
CAS-Nummer |
140934-55-0 |
|---|---|
Produktname |
2-Methyl-1H-indole-1-carbonitrile |
Molekularformel |
C10H8N2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-methylindole-1-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11/h2-6H,1H3 |
InChI-Schlüssel |
XIHUHWDRENBYOP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N1C#N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2N1C#N |
Synonyme |
1H-Indole-1-carbonitrile,2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



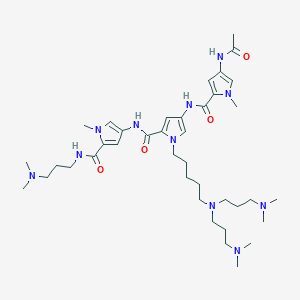
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)
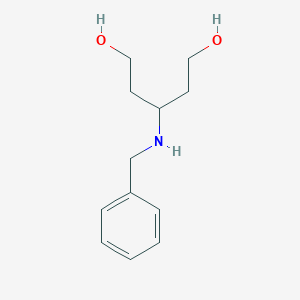
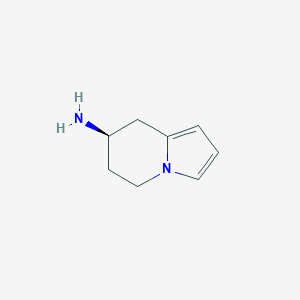
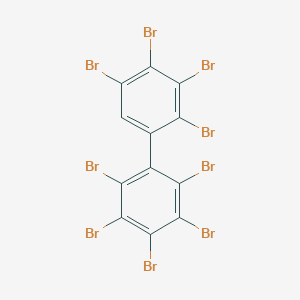
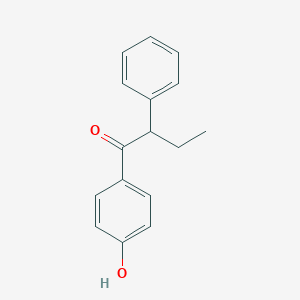
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
